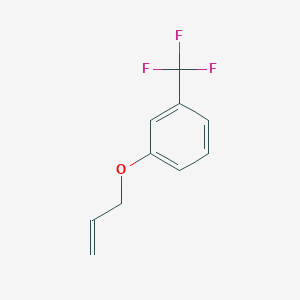

3-Allyloxy-benzotrifluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13/h2-5,7H,1,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYPFVNBCSJOTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Allyloxy Benzotrifluoride and Analogous Structures

Strategies for Aromatic Ring Functionalization

The construction of 3-Allyloxy-benzotrifluoride fundamentally relies on two distinct chemical transformations: the introduction of a trifluoromethyl group onto the aromatic ring and the formation of an allyl ether from a phenolic precursor.

Introduction of the Trifluoromethyl Group via Benzotrichloride (B165768) Precursors

A robust and widely employed method for the synthesis of benzotrifluoride (B45747) and its derivatives involves the fluorination of corresponding benzotrichloride compounds. This process is typically achieved by reacting a substituted benzotrichloride with a fluorinating agent, such as hydrogen fluoride (B91410) (HF). The reaction can be carried out in the gaseous phase in the presence of a catalyst, such as aluminum fluoride. This gas-phase method offers advantages over liquid-phase reactions, including the potential for higher yields (96% or higher) and the avoidance of high-pressure apparatus. epo.orggoogle.com

The general reaction is as follows: C₆H₄(CCl₃)X + 3HF → C₆H₄(CF₃)X + 3HCl

This method is versatile and can be applied to benzotrichloride precursors bearing a variety of other substituents on the benzene (B151609) ring, which allows for the synthesis of a wide range of benzotrifluoride derivatives. epo.org

Table 1: Gaseous Phase Fluorination of Benzotrichloride Derivatives

| Starting Material | Catalyst | Temperature (°C) | Pressure | Product | Yield (%) |

|---|---|---|---|---|---|

| Benzotrichloride | Aluminum fluoride | 200-450 | Atmospheric | Benzotrifluoride | ≥96 |

| Substituted Benzotrichloride | Aluminum fluoride | 250-350 (preferred) | 1-3 bar | Substituted Benzotrifluoride | High |

Allyl Ether Formation via Phenol (B47542) Alkylation

The introduction of the allyloxy group is typically accomplished through the Williamson ether synthesis. This classic organic reaction involves the alkylation of a phenoxide ion with an allyl halide, most commonly allyl bromide. The starting material for this step in the synthesis of this compound is 3-hydroxybenzotrifluoride (also known as m-trifluoromethylphenol).

The reaction proceeds by first deprotonating the phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide. This is followed by a nucleophilic substitution (SN2) reaction with allyl bromide. mdpi.comorganic-chemistry.org

The general scheme for this reaction is: CF₃C₆H₄OH + Base → CF₃C₆H₄O⁻ CF₃C₆H₄O⁻ + CH₂=CHCH₂Br → CF₃C₆H₄OCH₂CH=CH₂ + Br⁻

This method is highly efficient for the preparation of allyl aryl ethers from phenols. organic-chemistry.org

Targeted Synthesis Approaches to this compound

The synthesis of this compound is achieved through a stepwise approach, carefully introducing the trifluoromethyl and allyloxy functionalities in a controlled manner.

Stepwise Functionalization of Substituted Benzenes

The most direct route to this compound involves a two-step sequence starting from a commercially available precursor, 3-hydroxybenzotrifluoride. This intermediate already possesses the trifluoromethyl group at the desired position on the aromatic ring.

Step 1: Synthesis of 3-Hydroxybenzotrifluoride While 3-hydroxybenzotrifluoride is commercially available, its synthesis can be achieved through various methods, including the diazotization of 3-aminobenzotrifluoride followed by hydrolysis.

Step 2: Allylation of 3-Hydroxybenzotrifluoride The final step is the Williamson ether synthesis as described in section 2.1.2. 3-Hydroxybenzotrifluoride is treated with a base to form the corresponding phenoxide, which then reacts with allyl bromide to yield the target molecule, this compound.

Table 2: Williamson Ether Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| 3-Hydroxybenzotrifluoride | Allyl bromide | Potassium carbonate | Acetone | This compound |

| 3-Hydroxybenzotrifluoride | Allyl chloride | Sodium hydride | Tetrahydrofuran (THF) | This compound |

Orthogonal Protection and Deprotection Strategies

In the synthesis of more complex analogues of this compound, where multiple reactive functional groups may be present on the aromatic ring, orthogonal protection and deprotection strategies become crucial. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups. thieme-connect.comnih.gov

For instance, if a molecule were to contain both a phenolic hydroxyl group and another reactive group, such as a carboxylic acid or an amino group, one could selectively protect the phenol as an allyl ether. The allyl group can be cleaved under specific conditions (e.g., using a palladium catalyst) that would not affect, for example, a Boc-protected amine or a methyl ester. This allows for the selective manipulation of different parts of the molecule in a stepwise fashion, which is essential for the synthesis of complex, multifunctional aromatic compounds. thieme-connect.com

Advanced Synthetic Techniques Applicable to Benzotrifluoride Derivatives

The field of organofluorine chemistry is continually evolving, with new and advanced methods being developed for the synthesis of benzotrifluoride derivatives. These modern techniques often offer milder reaction conditions, greater functional group tolerance, and novel pathways to these important compounds.

Recent advancements include:

Photoredox Catalysis: This approach utilizes light to initiate chemical reactions, often under mild conditions. Photoredox catalysis has been employed for the trifluoromethylation of arenes using reagents like sodium trifluoromethanesulfinate. rsc.org

Electrochemical Synthesis: Electrophotochemical methods have been developed for the trifluoromethylation of arenes using trifluoroacetic acid as the CF₃ source. This technique offers a sustainable and environmentally friendly approach. rsc.org

Aryne Intermediates: The use of aryne intermediates has emerged as a powerful strategy for the synthesis of fluorinated aromatic compounds. This involves the generation of a highly reactive benzyne (B1209423) species, which can then be trapped with a fluorine source. semanticscholar.org

C-F Bond Activation: Researchers are exploring methods for the selective transformation of C-F bonds in benzotrifluorides. This allows for the conversion of the trifluoromethyl group into other functionalities, providing access to a wider range of derivatives.

These advanced methodologies hold promise for the future synthesis of this compound and its analogues, potentially offering more efficient and versatile routes to these valuable compounds.

Photochemical Synthesis Pathways for Trifluoromethylated Aromatics

Photochemical methods provide a powerful and often milder alternative to traditional synthetic routes for creating C-CF₃ bonds on aromatic systems. These pathways typically involve the light-induced generation of highly reactive trifluoromethyl radicals (•CF₃).

One prominent strategy is visible-light photoredox catalysis. nih.gov In this approach, a photocatalyst, such as Ruthenium(II) tris(phenanthroline) ([Ru(phen)₃]²⁺), absorbs light and enters an excited state. This excited-state catalyst can then engage in a single-electron transfer (SET) with a suitable trifluoromethyl source. For instance, trifluoromethanesulfonyl chloride (TfCl) can be reduced by the excited photocatalyst to generate a triflyl radical anion, which rapidly decomposes to release a trifluoromethyl radical, sulfur dioxide, and a chloride ion. nih.gov This electrophilic •CF₃ radical then adds to the electron-rich aromatic ring, and subsequent oxidation and deprotonation yield the trifluoromethylated arene. nih.gov This method is advantageous as it often proceeds at room temperature using low-energy visible light, such as that from a household light bulb. nih.gov

Another approach utilizes semiconductor photocatalysts like titanium dioxide (TiO₂). In this heterogeneous system, UV irradiation of TiO₂ generates an electron-hole pair. A trifluoromethyl source, such as silver trifluoroacetate, can then be used to generate •CF₃ radicals, which subsequently perform an electrophilic substitution on the aromatic substrate. rsc.org

Researchers have also developed metal- and oxidant-free photochemical strategies. Photoexcited aliphatic ketones, like acetone, can act as low-cost radical initiators, efficiently generating CF₃ radicals from sodium triflinate (CF₃SO₂Na) under UV or visible light. acs.org This method demonstrates broad applicability for the direct trifluoromethylation of unactivated arenes and heteroarenes. acs.org

Table 1: Examples of Photochemical Trifluoromethylation of Aromatic Compounds

| Aromatic Substrate | CF₃ Source | Catalyst/Initiator | Light Source | Yield (%) |

|---|---|---|---|---|

| Benzene | TfCl | [Ru(phen)₃]Cl₂ | 11 W CFL | 61 |

| Anisole | TfCl | [Ru(phen)₃]Cl₂ | 11 W CFL | 84 |

| Benzene | AgTFA | TiO₂ | Not Specified | 65 |

Radical-Mediated Synthetic Methods

Beyond photochemical activation, trifluoromethyl radicals can be generated and utilized through various other radical-mediated pathways. These methods are crucial for accessing trifluoromethylated aromatics and provide alternative reaction conditions. researchgate.netrsc.org

One common source of trifluoromethyl radicals is sodium trifluoromethanesulfinate (CF₃SO₂Na), often referred to as Langlois' reagent. In the presence of an oxidizing agent like t-butyl hydroperoxide (TBHP), CF₃SO₂Na can effectively trifluoromethylate electron-rich aromatic compounds. researchgate.net The reaction mechanism involves the oxidation of CF₃SO₂Na to generate a trifluoromethyl radical, which then attacks the aromatic ring.

Thermal decomposition of specific reagents can also produce trifluoromethyl radicals. For example, the perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical (PPFR) is a persistent radical that is stable at room temperature but decomposes upon heating to 90 °C to generate •CF₃. rsc.orgnih.gov This radical can then react with a range of aromatic compounds to yield trifluoromethylated derivatives. rsc.orgnih.gov

Direct trifluoromethylation using trifluoromethyl radicals is a known but sometimes inefficient process, as it can lead to the formation of byproducts like fluoroform (CF₃H) and dihydroaromatic dimers. google.com However, advancements in controlling radical reactions have improved their utility. For instance, copper-mediated reactions allow for the trifluoromethylation of aryl amines via in situ diazotization, using the relatively inexpensive Ruppert-Prakash reagent (TMSCF₃) as the trifluoromethyl source. researchgate.net

The choice of radical initiator and trifluoromethylating agent is critical and depends on the substrate's electronic properties and functional group tolerance. researchgate.net These radical methods offer a direct route to C-H functionalization, avoiding the need for pre-functionalized starting materials like organohalides. researchgate.net

Table 2: Comparison of Radical Trifluoromethylating Agents

| Reagent | Activation Method | Typical Substrates | Advantages |

|---|---|---|---|

| CF₃SO₂Na (Langlois' reagent) | Oxidation (e.g., TBHP) | Electron-rich aromatics | Readily available, versatile |

| CF₃I | Photochemical/Radical Initiators | Alkenes, Aromatics | High efficiency in specific reactions |

| TMSCF₃ (Ruppert-Prakash) | Nucleophilic activation, then oxidation | Aryl amines (via diazonium salts) | Inexpensive, widely used |

Catalytic Approaches for C-O Bond Formation

The final structural feature of this compound is the ether linkage, formed by a Carbon-Oxygen (C-O) bond. The most fundamental and widely used method for preparing such aryl allyl ethers is the Williamson ether synthesis. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing this compound, the process would involve the deprotonation of 3-hydroxybenzotrifluoride (also known as m-trifluoromethylphenol) with a strong base to form the corresponding phenoxide ion. richmond.edu Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃). richmond.eduyoutube.com The resulting nucleophilic phenoxide then attacks an allylic electrophile, typically allyl bromide or allyl chloride, displacing the halide leaving group to form the desired ether. youtube.comkhanacademy.org

While the Williamson synthesis is highly reliable, especially with primary alkyl halides like allyl bromide, it technically uses a stoichiometric amount of base rather than being truly catalytic. masterorganicchemistry.com More contemporary research has focused on developing transition-metal-catalyzed methods for C-O bond formation. Palladium-catalyzed reactions, for instance, are well-established for forming allylic C-N and C-C bonds and have been extended to C-O bond formation. rsc.orgnih.gov These catalytic systems can offer milder reaction conditions and broader functional group tolerance compared to methods requiring strong bases. For example, palladium-catalyzed allylic C-H fluorination has been reported, demonstrating the ability of palladium to facilitate functionalization at the allylic position, a principle that can be applied to C-O bond formation as well. nih.gov

Table 3: General Conditions for Williamson Ether Synthesis of Aryl Ethers

| Phenol Substrate | Allyl Source | Base | Solvent | Temperature |

|---|---|---|---|---|

| Phenol | Allyl Bromide | K₂CO₃ | Acetone | Reflux |

| 4-Methoxyphenol | Allyl Chloride | NaOH | Ethanol/Water | Reflux |

Reactivity Profiles and Transformational Chemistry of 3 Allyloxy Benzotrifluoride

Reactivity of the Allyloxy Functional Group

The allyloxy group serves as a versatile functional handle and is often employed as a protecting group for phenols due to its stability under various conditions and its susceptibility to selective removal.

The cleavage of the allyl-oxygen bond in 3-Allyloxy-benzotrifluoride to yield 3-(trifluoromethyl)phenol (B45071) is a key transformation. This deallylation can be accomplished through several distinct mechanistic pathways.

The cleavage of ethers using strong acids is a fundamental reaction in organic chemistry. libretexts.orgmasterorganicchemistry.com For aryl allyl ethers like this compound, the reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group. masterorganicchemistry.commasterorganicchemistry.com Due to the high strength of the sp² C-O bond between the phenyl ring and the oxygen, cleavage almost exclusively occurs at the allyl C-O bond.

The subsequent step depends on the structure of the ether. For primary alkyl groups, the cleavage proceeds via an SN2 mechanism, where a halide ion attacks the less sterically hindered carbon. libretexts.orgmasterorganicchemistry.com In the case of this compound, the halide nucleophile would attack the primary carbon of the allyl group. Ethers with tertiary, benzylic, or allylic substituents tend to cleave through an SN1 mechanism due to the stability of the resulting carbocation. libretexts.org

Table 1: Common Reagents for Acidic Cleavage of Ethers

| Reagent | Typical Conditions | Mechanism Type |

|---|---|---|

| HI (Hydroiodic Acid) | Aqueous, heat | SN1 or SN2 |

| HBr (Hydrobromic Acid) | Aqueous, heat | SN1 or SN2 |

Organolithium reagents, such as tert-butyllithium, can induce the cleavage of allyl ethers. organic-chemistry.org This transformation is proposed to proceed through a nucleophilic attack on the terminal carbon of the allyl double bond, in what is described as an SN2' process. organic-chemistry.org This mechanism involves the displacement of the phenoxide group. For this compound, this reaction would yield 3-(trifluoromethyl)phenol upon workup. The use of organolithium reagents offers a pathway for deallylation under strongly basic, aprotic conditions. bluffton.edu

Palladium-catalyzed deallylation is one of the mildest and most common methods for cleaving allyl ethers. organic-chemistry.orgacsgcipr.org The reaction is typically performed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an "allyl scavenger." google.com

The generally accepted mechanism involves the formation of a π-allylpalladium complex. The catalyst coordinates to the double bond of the allyl group, followed by oxidative addition, which cleaves the C-O bond and forms the cationic π-allyl complex, releasing the phenoxide. The allyl scavenger, which is a soft nucleophile, then attacks the allyl group on the palladium complex, regenerating the Pd(0) catalyst and allowing the catalytic cycle to continue. acsgcipr.org

Alternatively, some deallylation reactions using palladium on carbon (Pd/C) under basic conditions are suggested to proceed via a Single Electron Transfer (SET) process rather than through the formation of a π-allylpalladium complex. organic-chemistry.org

Table 2: Representative Palladium-Catalyzed Deallylation Systems

| Catalyst System | Allyl Scavenger | Solvent | Typical Temperature |

|---|---|---|---|

| Pd(PPh₃)₄ / ZnCl₂ | Polymethylhydrosiloxane (PMHS) | Dichloromethane (B109758) | Room Temperature |

| Pd(0) | Barbituric acid derivatives | MeOH or aq. 1,4-dioxane | Room Temperature organic-chemistry.org |

| 10% Pd/C | K₂CO₃ | Methanol | Room Temperature |

The allyl group can be removed through oxidative cleavage of its double bond. A two-step sequence involves, first, the hydroxylation of the double bond to form a vicinal diol, often using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). The resulting diol is then cleaved, typically with sodium periodate (NaIO₄), to release the protected phenol (B47542). organic-chemistry.org

More direct oxidative methods have also been developed. One such method employs an oxoammonium salt in a biphasic solvent system to furnish the corresponding aldehyde and the deprotected phenol. rsc.org Another approach uses nitroxyl-radical catalysts, like TEMPO, in conjunction with a co-oxidant to achieve deprotection under mild conditions. nih.govorganic-chemistry.orgresearchgate.net

Heating an aryl allyl ether like this compound typically induces a thermal intramolecular rearrangement known as the Claisen rearrangement. libretexts.orgucalgary.ca This reaction is a rsc.orgrsc.org-sigmatropic rearrangement, a type of pericyclic reaction that proceeds through a concerted, cyclic six-membered transition state. jove.comlibretexts.org

The process involves the formation of a new carbon-carbon bond between the terminal carbon (C3) of the allyl group and the ortho position of the benzene (B151609) ring, simultaneous with the cleavage of the ether C-O bond. libretexts.org This initially produces a non-aromatic dienone intermediate, which rapidly tautomerizes to restore the aromaticity of the ring, yielding an o-allylphenol. ucalgary.cajove.com In the case of this compound, the expected product would be 2-allyl-3-(trifluoromethyl)phenol. If both ortho positions on the ring are blocked, the allyl group can migrate to the para position through two sequential rearrangements. jove.com The electron-withdrawing trifluoromethyl group on the ring may influence the reaction rate, potentially requiring higher temperatures compared to electron-rich systems.

Rearrangement Processes

Claisen Rearrangement of Aryl Allyl Ethers

The Claisen rearrangement is a significant carbon-carbon bond-forming reaction in organic synthesis. wikipedia.org For aryl allyl ethers like this compound, this reaction typically involves heating the compound, which initiates a quora.comquora.com-sigmatropic rearrangement. wikipedia.orgmychemblog.com This process is intramolecular and leads to the migration of the allyl group from the oxygen atom to a carbon atom on the aromatic ring. quora.com The initial product is a non-aromatic intermediate, which then quickly tautomerizes to form a more stable aromatic compound, specifically an ortho-allylphenol. libretexts.orglibretexts.orgucalgary.ca

Heating an aryl allyl ether to approximately 250°C is often required for this thermal rearrangement to occur. libretexts.orglibretexts.org However, the reaction can be facilitated under milder conditions. Lewis acids such as zinc chloride (ZnCl2) and boron trifluoride etherate (BF3·OEt2) have been shown to catalyze the Claisen rearrangement, often resulting in excellent yields. tsijournals.com Microwave-assisted Lewis acid catalysis can further accelerate the reaction, reducing reaction times from hours to minutes. tsijournals.com The regioselectivity of the rearrangement can be influenced by substituents on the aromatic ring; electron-withdrawing groups at the meta-position, such as the trifluoromethyl group in this compound, tend to direct the allyl group to the ortho-position. wikipedia.org

Table 1: Catalysts and Conditions for Claisen Rearrangement of Aryl Allyl Ethers

| Catalyst Type | Catalyst Example | Typical Conditions | Outcome |

|---|---|---|---|

| Thermal (Uncatalyzed) | None | Heating (~250°C) in a solvent like decalin. tsijournals.com | Low to moderate yields of o-allylphenol. tsijournals.com |

| Protic Acid | H₂SO₄, TFA | Heating in a solvent like decalin. tsijournals.com | Low to moderate yields. tsijournals.com |

| Lewis Acid | ZnCl₂, BF₃·OEt₂ | Heating in a solvent like xylene. tsijournals.com | Satisfactory to excellent yields. tsijournals.com |

| Microwave-Assisted Lewis Acid | BF₃·OEt₂ | Microwave irradiation (e.g., 720W) in xylene. tsijournals.com | Excellent yields in significantly reduced reaction times (5-8 minutes). tsijournals.com |

Investigation of Rearrangement Mechanisms

The mechanism of the aromatic Claisen rearrangement is a well-studied example of a pericyclic reaction. wikipedia.org It proceeds through a concerted, six-membered cyclic transition state, involving the simultaneous breaking of the carbon-oxygen ether bond and the formation of a new carbon-carbon bond between the terminal carbon of the allyl group and the ortho-carbon of the benzene ring. quora.comlibretexts.orglibretexts.org This quora.comquora.com-sigmatropic rearrangement is characterized by the ordered movement of six bonding electrons. libretexts.orgacs.org

The initial step produces a 6-allyl-2,4-cyclohexadienone intermediate. libretexts.orglibretexts.org This dienone is non-aromatic and readily undergoes tautomerization to regenerate the stable aromatic ring, yielding the final o-allylphenol product. ucalgary.ca Evidence supporting this intramolecular mechanism includes crossover experiments, which show no intermolecular product formation, and isotopic labeling studies. wikipedia.orgquora.com When the terminal carbon of the allyl group is labeled with carbon-14, it is found to be the carbon that exclusively bonds to the aromatic ring in the product, confirming the cyclic nature of the rearrangement. quora.comlibretexts.org

If both ortho positions on the aryl ether are blocked by other substituents, the allyl group may undergo a subsequent Cope rearrangement, migrating to the para-position before rearomatization can occur. mychemblog.comorganic-chemistry.org

Reactions at the Allylic Double Bond

The allyl group of this compound contains a reactive carbon-carbon double bond, making it susceptible to a variety of addition and cyclization reactions.

Addition Reactions (e.g., Halogenation, Hydrosilylation)

The double bond of the allyl group is expected to undergo typical electrophilic addition reactions. Halogenation, for instance, would involve the addition of halogens like bromine or chlorine across the double bond to form a dihalo-propyl ether derivative.

Hydrosilylation is another important addition reaction, involving the addition of a hydrosilane (Si-H) across the double bond. This reaction is a key method for producing organosilicon compounds and is typically catalyzed by transition metals, most commonly platinum catalysts. nih.gov However, rhodium(I) catalysts have been developed that show high efficiency and selectivity for the hydrosilylation of functionalized alkenes like allyl chloride. nih.govresearchgate.net For this compound, this reaction would yield a silyl-functionalized propyl ether, a potentially valuable intermediate for further synthesis.

Table 2: Catalyst Systems for Hydrosilylation of Allyl Chloride

| Catalyst | Substrate | Product | Selectivity | Turnover Number (TON) |

|---|---|---|---|---|

| Conventional Pt catalysts | Allyl chloride, HSiCl₃ | Trichloro(3-chloropropyl)silane | Relatively low | Not specified |

Data based on the hydrosilylation of allyl chloride, a structurally related compound. nih.govresearchgate.net

Thiol-Ene Click Chemistry

The allylic double bond in this compound is a suitable substrate for the thiol-ene "click" reaction. This reaction involves the addition of a thiol (R-SH) across the double bond to form a thioether. rsc.org It is known for its high efficiency, selectivity, and compatibility with a wide range of functional groups. rsc.org The reaction can be initiated either by radicals (e.g., using a photoinitiator and UV light) or by a base/nucleophile through a Michael addition mechanism. rsc.orgrsc.org This versatility makes thiol-ene chemistry a powerful tool for surface modification and polymer synthesis. nih.govnih.gov The functionalization of this compound via this method would allow for the covalent attachment of various thiol-containing molecules, tailoring its properties for specific applications.

Radical Additions and Cyclizations

The allylic double bond can also participate in radical addition reactions. These reactions are typically initiated by a radical species that adds to the double bond, generating a new carbon-centered radical. This intermediate can then be trapped by another molecule or undergo further transformations. researchgate.net

Intramolecular radical additions, or radical cyclizations, are also possible if another reactive site is present in the molecule at a suitable distance. For example, atom transfer radical cyclization (ATRC) involves an intramolecular radical addition onto another part of the molecule, such as an aromatic system. chemrxiv.org While specific examples involving this compound are not detailed, the fundamental reactivity of the allyl group makes it a candidate for such transformations, potentially leading to the formation of complex cyclic or polycyclic structures.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group significantly influences the reactivity of the aromatic ring and possesses its own distinct chemical properties. The C-F bonds are strong, making the -CF₃ group generally stable and unreactive under many conditions, including acidic and basic hydrolysis. researchgate.net

Its primary influence on the benzene ring stems from its powerful electron-withdrawing nature, which operates through a negative inductive (-I) effect. researchgate.net This effect deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position. researchgate.net For instance, the nitration of benzotrifluoride (B45747) predominantly yields m-nitro-benzotrifluoride. researchgate.net

Although traditionally considered inert, recent advances have demonstrated that the C-F bonds of a trifluoromethyl group can be selectively functionalized. nih.gov Photoredox catalysis, for example, can enable the activation of a C-F bond through a single-electron transfer mechanism. This generates a difluoroalkyl radical intermediate, which can then react with various coupling partners, such as alkenes, to form new carbon-carbon bonds. nih.gov This modern approach allows for the conversion of unactivated trifluoromethylarenes into more complex difluoroalkyl aromatic compounds under relatively mild conditions. nih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Boron trifluoride etherate |

| m-nitro-benzotrifluoride |

| ortho-allylphenol |

Carbon-Fluorine Bond Functionalization and Cleavage

The trifluoromethyl group is a cornerstone of many modern pharmaceuticals and agrochemicals due to its profound impact on a molecule's physicochemical properties. However, the inherent strength of the carbon-fluorine (C-F) bond presents a significant challenge for selective chemical transformations. Research into the functionalization of the C-F bonds in benzotrifluoride derivatives is an active area, with various strategies being developed to enable the synthesis of novel fluorinated compounds. While specific studies on this compound are not extensively documented, general principles derived from related structures provide a framework for understanding its potential reactivity.

Defluorinative Functionalization Approaches

Defluorinative functionalization serves as a powerful tool in synthetic organic chemistry, allowing for the conversion of strong C-F bonds into other functional groups. nih.gov These reactions often proceed via radical pathways, photochemical methods, or metal-catalyzed processes. nih.gov For polyfluoroarenes, defluorinative C-C bond formation can be initiated by the direct addition of radical species or through reduction to a radical anion, which subsequently undergoes C-F bond cleavage to form an aryl radical. nih.gov Metal-catalyzed cross-coupling reactions, particularly those employing palladium, have also been successful in the defluorination of polyfluorinated arenes. nih.gov Another approach involves nucleophilic substitution reactions, which are facilitated by the strong electron-withdrawing nature of the trifluoromethyl group. nih.gov While these methods have been applied to a range of fluoroaromatic compounds, their specific application to this compound would require dedicated investigation to determine the feasibility and optimal reaction conditions.

Selective C-F Bond Transformations Under Mild Conditions

Achieving selective C-F bond transformations under mild conditions is a key objective in modern organofluorine chemistry to enhance synthetic efficiency and functional group tolerance. One notable strategy involves the activation of C-F bonds through the introduction of an ortho-hydrosilyl group, which can facilitate single C-F bond functionalization of benzotrifluorides. researchgate.netsemanticscholar.org This approach utilizes a trityl cation to abstract a hydride from the hydrosilyl group, generating a silyl cation that activates a C-F bond for subsequent nucleophilic attack. researchgate.netsemanticscholar.org This methodology has been successfully employed for allylation, thiolation, and azidation of the trifluoromethyl group. researchgate.netsemanticscholar.org Furthermore, transition-metal-free methods for the selective defluorinative functionalization of organic fluorides have been developed, utilizing silyl radicals generated in situ from silylboronates. springernature.com These mild conditions allow for the cross-coupling of C-F and N-H bonds, showcasing high functional group tolerance. springernature.com The applicability of these specific mild condition transformations to this compound has not been explicitly demonstrated and would be a subject for future research.

Photochemical Reactivity and Environmental Persistence

The photochemical behavior of benzotrifluoride derivatives is of significant interest due to their widespread presence in the environment as components of various commercial products. nih.gov The persistence of these compounds is largely dictated by their susceptibility to photodegradation, a process heavily influenced by the nature of the substituents on the aromatic ring. nih.gov

C-F Bond Hydrolysis Under UV Irradiation

Studies have shown that some benzotrifluoride derivatives are unstable under UV irradiation in aqueous environments, undergoing hydrolysis of the C-F bonds to form the corresponding benzoic acids. nih.gov This photochemical transformation is a critical degradation pathway that can reduce the environmental persistence of these compounds. The process is initiated by the absorption of UV light, leading to an excited state that is more susceptible to nucleophilic attack by water.

Substituent Effects on Photoreactivity

The direct photolysis and subsequent defluorination of benzotrifluorides are strongly influenced by the electronic properties of the substituents on the aromatic ring. nih.gov A systematic study on a range of monosubstituted benzotrifluorides revealed that strong electron-donating groups significantly enhance the rate of photochemical hydrolysis. nih.gov The allyloxy group (-OCH₂CH=CH₂) in this compound is considered an electron-donating group. Therefore, it is anticipated to increase the electron density of the aromatic ring, thereby facilitating the light-mediated hydrolysis of the trifluoromethyl group. This enhancement in photoreactivity suggests that this compound may have a lower environmental persistence compared to benzotrifluoride itself or derivatives bearing electron-withdrawing groups.

Below is a table summarizing the expected effect of the 3-allyloxy substituent on the photochemical reactivity of the benzotrifluoride core, based on general findings for electron-donating groups.

| Property | Expected Influence of 3-Allyloxy Group | Rationale |

| Rate of Photodefluorination | Enhanced | The electron-donating nature of the allyloxy group increases the electron density of the aromatic ring, making the trifluoromethyl group more susceptible to nucleophilic attack by water upon photoexcitation. nih.gov |

| Environmental Half-life | Reduced | An increased rate of photodegradation leads to a shorter persistence time in the environment. nih.gov |

| Quantum Yield of Defluorination | Increased | Electron-donating groups have been shown to increase the efficiency of the photochemical hydrolysis process. nih.gov |

Radical Reactions Involving Trifluoromethyl Radicals

The trifluoromethyl radical (•CF₃) is a key reactive intermediate in a variety of chemical transformations. While there is no specific literature detailing the generation of trifluoromethyl radicals directly from this compound, understanding the general reactivity of this radical is crucial for predicting potential reaction pathways.

Synergistic and Orthogonal Reactivity of Interacting Functional Groups

The proximate arrangement of the allyl group and the trifluoromethyl-substituted benzene ring in this compound allows for synergistic and orthogonal reactivity, where both functional groups participate in a concerted or sequential manner to yield unique products.

The molecular structure of this compound is well-suited for intramolecular reactions that can lead to the formation of fused ring systems. These reactions can be initiated by radical or transition-metal-catalyzed pathways.

A plausible radical-mediated cyclization could be initiated by the addition of a radical to the allyl double bond. The resulting radical intermediate could then attack the aromatic ring in an intramolecular fashion to form a new carbon-carbon bond, leading to a fused heterocyclic system. Visible-light-induced radical cascade cyclizations have been successfully employed for the synthesis of trifluoromethylated heterocycles from N-allylbenzamides, demonstrating the potential for such transformations. rsc.orgmdpi.comnih.gov

Transition-metal catalysis offers another powerful avenue for the synthesis of fused rings from this compound. mdpi.comdoaj.org For example, a palladium-catalyzed intramolecular Heck-type reaction could be envisioned, where an aryl palladium species, formed by oxidative addition to an appropriately functionalized benzotrifluoride ring, undergoes intramolecular insertion of the allyl group.

| Reactant Type | Reaction Conditions | Product Type | Reference |

| N-Allylbenzamides with CF3SO2Na | Visible light | Trifluoromethylated dihydroisoquinolinones | rsc.org |

| o-Alkenyl Aromatic Isocyanides | Trifluoromethylation-initiated radical cyclization | 4-Cyano-2-trifluoromethyl-containing quinolines | researchgate.net |

| N-Benzoyl Benzoxazinones | Transition-metal-catalyzed decarboxylative cyclization | Tetra-substituted trifluoromethyl-3,1-benzoxazines | nih.govnih.gov |

This table showcases examples of intramolecular cyclizations leading to fused ring systems, which are analogous to potential reactions of this compound.

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient strategy for the synthesis of complex molecules. nih.govresearchgate.netnih.govmdpi.com While specific MCRs involving this compound are not prominently reported, its functional groups could potentially participate in such transformations.

For instance, the allyl group could act as one component in a transition-metal-catalyzed MCR. Alternatively, the aromatic ring could be functionalized to participate in well-known MCRs such as the Ugi or Passerini reactions, with the allyloxy group being carried through the reaction sequence to be present in the final product. The development of novel MCRs incorporating substrates like this compound remains an area ripe for exploration.

The allyl group of this compound is a prime handle for transition metal-catalyzed transformations, which often proceed through the formation of a π-allyl complex. acs.orgnih.govnih.govacs.orgresearchgate.net Palladium and rhodium are particularly effective catalysts for the activation of allylic C-O bonds.

In a typical catalytic cycle, a low-valent transition metal complex, such as Pd(0) or Rh(I), can oxidatively add to the C-O bond of the allyloxy group to form a (π-allyl)metal intermediate. This highly reactive species can then undergo nucleophilic attack by a wide range of nucleophiles, leading to allylic substitution products. The regioselectivity of the nucleophilic attack is often controlled by the nature of the ligands on the metal center and the electronic properties of the nucleophile.

| Catalyst System | Nucleophile | Product Type | Key Features | Reference |

| Rhodium(I)/(R)-DTBM-SEGPHOS | Arylboronic Acids | Branched allylic aryl ethers | Asymmetric, high regioselectivity | acs.org |

| Rhodium(I)/Trimethylphosphite | Stabilized Carbon Nucleophiles | Substituted allylic compounds | Stereospecific, retention of configuration | nih.gov |

| Palladium(0)/Ligand | Heteroatom Nucleophiles | Allylic substitution products | Functionalization of C-F bonds in similar systems | researchgate.net |

This table summarizes transition metal-catalyzed reactions of analogous allylic ethers, indicating the potential reactivity of this compound in forming π-allyl complexes and undergoing subsequent transformations.

Furthermore, iridium-catalyzed asymmetric allylic substitutions have also been extensively studied and offer another potential pathway for the enantioselective functionalization of substrates like this compound. acs.org These reactions are known for their high regio- and enantioselectivities.

Advanced Spectroscopic Characterization Methodologies and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in 3-Allyloxy-benzotrifluoride. By analyzing the behavior of atomic nuclei in a magnetic field, one can map out the complete carbon-hydrogen framework and pinpoint the location of the fluorine atoms.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for the complete and unambiguous structural assignment of this compound.

¹H NMR: This technique identifies the types and connectivity of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzotrifluoride (B45747) ring and the protons of the allyl group (-O-CH₂-CH=CH₂). The chemical shifts, splitting patterns (multiplicity), and integration values of these signals confirm the presence of both key structural motifs.

¹³C NMR: This method probes the carbon skeleton of the molecule. A ¹³C NMR spectrum will display unique resonances for each carbon atom in a different chemical environment, including the carbons of the aromatic ring, the trifluoromethyl (-CF₃) carbon, and the three distinct carbons of the allyl group. The significant downfield shift of the carbon attached to the -CF₃ group and the ether oxygen are characteristic features.

¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-½ nucleus, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would show a singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. Its specific chemical shift is a key identifier for the benzotrifluoride moiety.

The integration of data from these three NMR techniques provides irrefutable evidence for the molecular structure. For instance, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to establish direct and long-range correlations between protons and carbons, confirming the precise placement of the allyloxy group at the C3 position of the benzotrifluoride ring.

Table 1: Predicted NMR Spectroscopic Data for this compound Note: The following data are predicted values based on standard chemical shift ranges and coupling patterns for similar structural motifs. Actual experimental values may vary.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (H2, H4, H5, H6) | 7.0 - 7.5 | Multiplet |

| ¹H | Allyl (-OCH₂) | ~4.6 | Doublet of triplets |

| ¹H | Allyl (-CH=) | ~6.0 | Multiplet |

| ¹H | Allyl (=CH₂) | ~5.3 - 5.5 | Multiplet |

| ¹³C | Aromatic (C-O) | ~158 | Singlet |

| ¹³C | Aromatic (C-CF₃) | ~132 | Quartet (due to C-F coupling) |

| ¹³C | Aromatic (CH) | 115 - 130 | Multiple signals |

| ¹³C | -CF₃ | ~124 | Quartet (due to C-F coupling) |

| ¹³C | Allyl (-OCH₂) | ~69 | Singlet |

| ¹³C | Allyl (-CH=) | ~133 | Singlet |

| ¹³C | Allyl (=CH₂) | ~118 | Singlet |

| ¹⁹F | -CF₃ | ~ -63 | Singlet |

The presence of the trifluoromethyl group makes ¹⁹F NMR an exceptionally powerful tool for monitoring reactions in real-time. Because the ¹⁹F nucleus has a high natural abundance and sensitivity, spectra can be acquired rapidly. For a reaction involving this compound, such as a Claisen rearrangement, the chemical environment of the -CF₃ group would change as the reactant is converted to the product. This change results in a new, distinct signal in the ¹⁹F NMR spectrum. By acquiring spectra sequentially over time, one can quantify the disappearance of the starting material's signal and the appearance of the product's signal. This non-invasive, continuous monitoring allows for the precise determination of reaction kinetics, including reaction rates and endpoints, without the need for sample extraction and quenching.

In-situ NMR monitoring can also provide crucial evidence for the existence of transient reactive intermediates. During a reaction, short-lived species may appear in the NMR spectrum, providing direct insight into the reaction mechanism. For example, in a Lewis-acid-catalyzed reaction, coordination of the catalyst to the ether oxygen of this compound could be observed as a shift in the signals of nearby nuclei. By tracking the formation and consumption of such intermediates alongside the main reactants and products, a detailed reaction pathway can be constructed, confirming or refuting proposed mechanistic hypotheses.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to deduce its structure based on its fragmentation pattern. Upon ionization in the mass spectrometer, the molecule fragments in predictable ways. The analysis of these fragments helps to confirm the connectivity of the structural subunits.

Key fragmentation pathways for this compound would likely include:

Loss of the allyl group: Cleavage of the ether bond can result in the loss of an allyl radical (•C₃H₅), leading to a prominent peak corresponding to the 3-(trifluoromethyl)phenoxide ion.

Benzylic-type cleavage: Although not a true benzylic position, cleavage of the C-O bond can also generate a stable allyl cation and a 3-(trifluoromethyl)phenol (B45071) radical.

Formation of a tropylium (B1234903) ion: Aromatic compounds can undergo rearrangement to form a stable tropylium ion (m/z = 91), although this may be less favorable in the presence of the electron-withdrawing -CF₃ group.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Structural Moiety Lost |

|---|---|---|

| 202 | [C₁₀H₉F₃O]⁺• | Molecular Ion (M⁺•) |

| 161 | [C₇H₄F₃O]⁺ | Allyl radical (•C₃H₅) |

| 41 | [C₃H₅]⁺ | 3-(Trifluoromethyl)phenoxyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification and Transformation Tracking

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. During a chemical reaction, IR spectroscopy can be used to track the disappearance of reactant functional groups and the appearance of new ones in the product, thereby monitoring the progress of the transformation.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic & Alkene (=C-H) |

| ~1650 | C=C Stretch | Alkene (Allyl) |

| 1600, 1480 | C=C Stretch | Aromatic Ring |

| 1350 - 1150 | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~1250, ~1050 | C-O-C Stretch | Aryl-Alkyl Ether |

Integration of Spectroscopic Data for Comprehensive Mechanistic Understanding

While each spectroscopic technique is powerful, their true analytical strength is realized when the data are integrated. For any reaction involving this compound, a comprehensive mechanistic investigation would involve the following workflow:

Structural Confirmation: The starting material's identity is unequivocally confirmed using a combination of ¹H, ¹³C, ¹⁹F NMR, MS, and IR.

Reaction Monitoring: The transformation is monitored in real-time, ideally using in-situ ¹⁹F NMR or IR, to obtain kinetic data and identify any observable intermediates.

Product Characterization: The final product is isolated and subjected to the same rigorous spectroscopic analysis as the starting material to confirm its structure.

Mechanistic Postulation: The combined data—including the structures of the reactant and product, the reaction kinetics, and the identity of any observed intermediates—are used to build a complete and evidence-based understanding of the reaction mechanism.

Computational Chemistry Applications in the Study of 3 Allyloxy Benzotrifluoride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those grounded in Density Functional Theory (DFT), serve as a powerful tool for elucidating the intrinsic properties of 3-Allyloxy-benzotrifluoride at the atomic level. These methods allow for a detailed exploration of the molecule's electronic landscape and predictive insights into its chemical reactivity.

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. q-chem.com For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), are used to optimize the molecular geometry and analyze its electronic structure. nih.govresearchgate.net

Key aspects of the electronic structure analysis include the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity, as it implies that less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is typically localized on the electron-rich allyloxy and benzene (B151609) ring portions, while the LUMO is often distributed over the electron-withdrawing trifluoromethyl group and the aromatic system.

Another vital tool in electronic structure analysis is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. nih.gov In this compound, negative potential is generally observed around the oxygen atom of the allyloxy group and the fluorine atoms of the trifluoromethyl group, indicating sites susceptible to electrophilic attack. Positive potential is typically found around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis is also employed to understand intramolecular charge transfer and delocalization of electron density resulting from orbital interactions. researchgate.net

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311+G(d,p))

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.6 eV |

| Dipole Moment | 2.5 D |

| Electron Affinity | 1.1 eV |

| Ionization Potential | 6.7 eV |

Note: The data in this table is representative and derived from typical DFT calculations for similar aromatic compounds.

Prediction of Reactivity and Selectivity Profiles

Computational methods are instrumental in predicting the reactivity and regioselectivity of chemical reactions involving this compound. The electronic parameters derived from DFT calculations, such as the HOMO-LUMO gap and MEP, provide the initial clues. nih.gov A narrow frontier orbital gap is indicative of high chemical reactivity. nih.gov

The perfluorination effect, caused by the strong inductive electron-withdrawing nature of fluorine atoms, significantly influences the electronic structure and can create regions of diminished negative charge, impacting chemical reactivity. mdpi.com Machine learning models combined with quantum mechanical descriptors are also emerging as powerful tools for the rapid and accurate prediction of regioselectivity in substitution reactions. mit.edu

Characterization of Reaction Intermediates and Transition States

Understanding a chemical reaction's mechanism requires the detailed characterization of all transient species, including intermediates and transition states. researchgate.net Computational chemistry allows for the locating and analysis of these high-energy structures on the potential energy surface. For reactions involving this compound, such as the Claisen rearrangement of the allyl group, DFT calculations can be used to map out the entire reaction pathway.

By identifying the transition state structures—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. nih.gov The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. Vibrational frequency analysis is performed to confirm the nature of the stationary points found; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Furthermore, reactive intermediates, which are local minima on the potential energy surface, can also be computationally characterized. researchgate.net This detailed mechanistic insight is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. These simulations are essential for understanding conformational flexibility and the influence of the environment.

Conformational Analysis of the Allyloxy Moiety

The allyloxy group in this compound is flexible, with several rotatable bonds. This flexibility allows the molecule to adopt various conformations, which can influence its reactivity and physical properties. Molecular dynamics simulations can explore the conformational landscape of the allyloxy moiety by simulating its movement over time at a given temperature.

These simulations reveal the most stable (lowest energy) conformations and the energy barriers between them. The analysis often focuses on the dihedral angles defining the orientation of the allyl group relative to the benzene ring. The results can be presented as a Ramachandran-like plot, showing the probability of finding the molecule in a particular conformation. Understanding the preferred conformations is important, as they can affect how the molecule interacts with other reactants or a biological target.

Solvent Effects on Reactivity and Stability

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for these solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the simulation.

For this compound, computational studies can investigate how the polarity of the solvent affects its stability and the energetics of a reaction. For example, a polar solvent might stabilize a polar transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction. scispace.com Time-dependent DFT (TD-DFT) calculations can be used to predict how the solvent influences the molecule's UV-Vis absorption spectrum, often revealing shifts in absorption maxima as solvent polarity changes. researchgate.net By simulating the system in different solvents, chemists can make informed decisions about the optimal solvent for a particular synthetic transformation.

Prediction of Spectroscopic Signatures for Experimental Validation

Computational quantum chemistry, particularly Density Functional Theory (DFT), is instrumental in predicting the spectroscopic properties of molecules like this compound. These predictions are crucial for the interpretation of experimental spectra and for the structural confirmation of the compound. By calculating the optimized molecular geometry, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

For instance, the calculation of NMR chemical shifts provides a theoretical spectrum that can be compared with experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed DFT-based approach for predicting NMR shielding tensors, which are then converted into chemical shifts. Theoretical predictions for the 1H, 13C, and 19F NMR spectra of this compound would allow for the assignment of each peak to a specific nucleus in the molecule, facilitating the analysis of experimentally obtained spectra.

Similarly, the vibrational frequencies of this compound can be computed to predict its IR spectrum. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants for the molecular vibrations. The resulting theoretical spectrum, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be a valuable tool in identifying characteristic functional group vibrations, such as the C-F stretches of the trifluoromethyl group, the C-O-C stretching of the ether linkage, and the various vibrations of the aromatic ring and the allyl group.

To illustrate the nature of such predictive data, the following tables present hypothetical calculated spectroscopic values for this compound, based on typical ranges observed for similar functional groups in related molecules.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound (Calculated using DFT with B3LYP functional and 6-31G(d) basis set)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-H (ortho to OAllyl) | 6.9 - 7.1 |

| Aromatic-H (para to OAllyl) | 7.2 - 7.4 |

| Aromatic-H (ortho to CF3) | 7.4 - 7.6 |

| Allyl-CH= | 5.9 - 6.1 |

| Allyl-=CH2 | 5.2 - 5.4 |

| Allyl-OCH2 | 4.5 - 4.7 |

| Aromatic-C-O | 158 - 160 |

| Aromatic-C-CF3 | 130 - 132 (q) |

| Aromatic-CH | 115 - 130 |

| CF3 | 122 - 125 (q) |

| Allyl-CH= | 132 - 134 |

| Allyl-=CH2 | 117 - 119 |

| Allyl-OCH2 | 68 - 70 |

Table 2: Predicted IR Vibrational Frequencies (cm-1) for Key Functional Groups of this compound (Calculated using DFT with B3LYP functional and 6-31G(d) basis set)

| Functional Group | Predicted Frequency (cm-1) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | 3050 - 3100 | Stretching |

| Allyl =C-H | 3020 - 3080 | Stretching |

| Allyl C-H | 2850 - 2960 | Stretching |

| Aromatic C=C | 1580 - 1610 | Stretching |

| Allyl C=C | 1640 - 1650 | Stretching |

| C-F | 1100 - 1350 | Symmetric & Asymmetric Stretching |

| Ar-O-C | 1200 - 1270 | Asymmetric Stretching |

| C-O-C | 1000 - 1075 | Symmetric Stretching |

Elucidation of Catalyst-Substrate and Non-Covalent Interactions

Computational chemistry is also pivotal in understanding the interactions between this compound and other chemical species, such as catalysts or biological macromolecules. These interactions are often governed by subtle non-covalent forces, which can be modeled with high accuracy using computational methods.

In the context of catalysis, computational studies can elucidate the mechanism of a reaction involving this compound as a substrate. By modeling the interaction between the substrate and the catalyst, it is possible to identify the active site of the catalyst, determine the geometry of the transition state, and calculate the activation energy of the reaction. This information is invaluable for designing more efficient catalysts and for optimizing reaction conditions. For example, in a transition metal-catalyzed cross-coupling reaction, DFT calculations can be used to map out the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.

Furthermore, the study of non-covalent interactions is crucial for understanding the behavior of this compound in various chemical and biological environments. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify weak interactions like hydrogen bonds, van der Waals forces, and π-stacking. These analyses are based on the topology of the electron density and its derivatives.

For this compound, such studies could reveal how the electron-withdrawing trifluoromethyl group and the ether oxygen influence the molecule's ability to participate in non-covalent interactions. For instance, the fluorine atoms of the CF3 group can act as weak hydrogen bond acceptors, while the aromatic ring can engage in π-stacking interactions. The allyloxy group can also participate in hydrogen bonding and other dipole-dipole interactions.

A hypothetical analysis of the interaction between this compound and a model catalyst is presented in the table below, showcasing the type of data that can be generated from such computational studies.

Table 3: Hypothetical Interaction Energies and Key Distances for this compound with a Generic Lewis Acid Catalyst (e.g., BF3) (Calculated at the DFT level of theory)

| Interaction Site | Interaction Energy (kcal/mol) | Key Interatomic Distance (Å) | Type of Interaction |

|---|---|---|---|

| Ether Oxygen - Boron | -15.2 | O-B: 1.65 | Lewis Acid-Base Adduct |

| Fluorine (CF3) - Boron | -2.5 | F-B: 2.80 | Weak Lewis Acid-Base |

| Aromatic π-system - Boron | -1.8 | Ring Centroid-B: 3.50 | π-Lewis Acid |

Strategic Applications in Complex Organic Synthesis and Chemical Method Development

3-Allyloxy-benzotrifluoride as a Building Block for Complex Molecules

This compound serves as a valuable starting material for the synthesis of more complex molecules, primarily through the strategic manipulation of its allyl group. The presence of the trifluoromethyl group can significantly influence the reactivity of the aromatic ring and the stability of reaction intermediates, making it a key feature in the design of synthetic routes.

A pivotal reaction of this compound is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. As an allyl phenyl ether, upon heating, it is expected to undergo a nih.govnih.gov-sigmatropic rearrangement to furnish 2-allyl-3-(trifluoromethyl)phenol. This transformation is significant as it introduces an allyl group ortho to a newly formed hydroxyl group, providing two distinct functional handles for further elaboration.

The resulting 2-allyl-3-(trifluoromethyl)phenol is a more complex and functionalized molecule that can be a precursor to a variety of other compounds. For instance, the phenolic hydroxyl group can be alkylated, acylated, or used in etherification reactions, while the terminal double bond of the allyl group can undergo a plethora of transformations, including oxidation, reduction, hydroboration, and cross-metathesis.

While specific examples of complex molecules synthesized directly from this compound are not extensively documented in publicly available literature, the utility of structurally similar trifluoromethyl-substituted phenols in medicinal chemistry is well-established. For example, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309) has been synthesized as an intermediate for a potent agonist of the G-protein-coupled receptor 40, highlighting the value of such scaffolds in drug discovery. mdpi.com Moreover, derivatives of 2-allylphenol, the non-fluorinated analog of the Claisen rearrangement product, have been investigated for their antifungal activity against various plant pathogens. nih.gov This suggests that 2-allyl-3-(trifluoromethyl)phenol could be a valuable precursor for the synthesis of novel agrochemicals or pharmaceuticals.

The following table outlines the key transformations of this compound and the potential applications of its derivatives:

| Starting Material | Reaction | Product | Potential Applications of Product/Derivatives |

| This compound | Claisen Rearrangement | 2-allyl-3-(trifluoromethyl)phenol | Synthesis of bioactive molecules (e.g., pharmaceuticals, agrochemicals), ligands for catalysis, and advanced materials. |

| 2-allyl-3-(trifluoromethyl)phenol | Derivatization of hydroxyl group | Ethers, esters, etc. | Modulation of biological activity, fine-tuning of physical properties. |

| 2-allyl-3-(trifluoromethyl)phenol | Reactions of the allyl group | Dihydrobenzofurans, substituted propanols, etc. | Creation of diverse molecular scaffolds for further synthetic exploration. |

Contribution to the Development of New Fluorination and Allylation Methodologies

The unique structural features of this compound, namely the trifluoromethyl group and the allyl moiety, position it as a potential tool in the development of novel synthetic methodologies, particularly in the areas of fluorination and allylation. While direct evidence of its use in pioneering new named reactions is limited, its constituent parts are central to these fields of research.

The trifluoromethyl group is a key pharmacophore, and its introduction into organic molecules is a major focus of synthetic chemistry. mdpi.com Trifluoromethyl-containing building blocks are instrumental in the development and optimization of new fluorination strategies. rsc.orgbeilstein-journals.orgmdpi.com The benzotrifluoride (B45747) scaffold can be used as a model system to test new C-H functionalization or cross-coupling reactions aimed at installing fluorine or trifluoromethyl groups.

Similarly, the allyl group is a versatile functional handle for the introduction of a three-carbon unit. Allylation reactions are fundamental in organic synthesis, and new methods that offer improved selectivity, efficiency, and substrate scope are constantly being sought. While this compound itself is more likely to be a substrate in allylation reactions (via its aromatic ring) or to undergo rearrangement of its existing allyl group, its derivatives could play a role in methodology development. For instance, the study of the reactivity of the allyl group in the sterically hindered and electronically modified environment of 2-allyl-3-(trifluoromethyl)phenol could provide insights for the development of new diastereoselective or regioselective transformations of allylic compounds.

The table below summarizes the potential contributions of this compound and its derivatives to the advancement of synthetic methods:

| Functional Group | Area of Methodology Development | Potential Contribution |

| Trifluoromethyl Group | New Fluorination and Trifluoromethylation Reactions | As a model substrate to test the scope and limitations of new synthetic methods. |

| Allyl Group | New Allylation and Allyl Group Transformation Reactions | As a platform to study the influence of steric and electronic effects on the reactivity of the allyl moiety. |

| Combined Scaffold | Development of Cascade or Domino Reactions | The dual functionality could enable the design of novel sequential reactions where both the allyl group and the trifluoromethylated ring participate. |

Role in Polymer Science: Synthesis of Macromonomers and Functional Polymers

The presence of a polymerizable allyl group makes this compound a potential monomer for the synthesis of functional polymers. The incorporation of the benzotrifluoride moiety into a polymer backbone can impart desirable properties such as increased thermal stability, chemical resistance, and specific solubility characteristics.

While the direct polymerization of this compound is not well-documented, the polymerization of other allyloxy-functionalized aromatic monomers has been explored. For example, the free radical copolymerization of aromatic vinyl monomers derived from vanillin, some of which contain allyl groups, has been reported. researchgate.net This suggests that this compound could potentially be copolymerized with other vinyl monomers to create polymers with tailored properties. However, the polymerization of allyl monomers can sometimes be challenging due to degradative chain transfer. nih.gov

A more promising application in polymer science may lie in its use as a precursor to a macromonomer. Following the Claisen rearrangement to 2-allyl-3-(trifluoromethyl)phenol, the phenolic hydroxyl group provides a site for the attachment of a polymer chain, with the allyl group at the other end serving as the polymerizable unit. This approach would allow for the synthesis of well-defined macromonomers that can then be polymerized to form graft or comb-like polymers.

The incorporation of the trifluoromethyl group is particularly attractive in the design of fluorinated polymers, which are known for their low surface energy, hydrophobicity, and unique optical properties. While a patent describes the use of 3-allyloxy-2-hydroxy-1-propanesulfonic acid salt as a surfactant in the polymerization of fluoromonomers, this compound is structurally distinct from this compound. google.com

The potential roles of this compound in polymer science are outlined in the table below:

| Application | Description | Potential Polymer Properties |

| Monomer/Comonomer | Direct polymerization or copolymerization with other vinyl monomers. | Enhanced thermal stability, chemical resistance, modified solubility, and low surface energy. |

| Precursor to Macromonomer | Conversion to 2-allyl-3-(trifluoromethyl)phenol, followed by polymer chain attachment to the hydroxyl group. | Synthesis of graft or comb-like polymers with a fluorinated backbone or side chains. |

| Modifier for Polymer Surfaces | As a reactive molecule for the post-polymerization modification of polymer surfaces. | Introduction of hydrophobicity and other properties associated with fluorinated compounds. |

Utilization of Benzotrifluoride as a "Green Solvent" in Organic Reactions

Benzotrifluoride (BTF), the parent structure of this compound, has gained significant attention as an environmentally benign alternative to conventional organic solvents. Its favorable properties make it a "green solvent" for a wide range of organic transformations.

BTF is considered more environmentally friendly than many chlorinated solvents like dichloromethane (B109758) and aromatic hydrocarbons such as benzene (B151609) and toluene. It has a low ozone depletion potential and is not classified as a hazardous air pollutant. Its physical properties are also advantageous for practical applications in organic synthesis.

The utility of BTF as a solvent stems from its unique combination of properties. It is a relatively nonpolar, low-viscosity liquid with a moderate boiling point, which facilitates its use in reactions and its subsequent removal. It is also thermally stable and relatively inert, making it suitable for a variety of reaction conditions, including those involving strong acids, bases, and organometallic reagents.

Benzotrifluoride has been successfully employed as a solvent in a diverse array of organic reactions, including:

Acylations, tosylations, and silylations: It serves as a good alternative to dichloromethane in these common transformations.

Oxidations and reductions: Its stability allows for its use with a variety of oxidizing and reducing agents.

Transition-metal-catalyzed reactions: It is a suitable medium for many palladium-, rhodium-, and nickel-catalyzed cross-coupling reactions.

Radical reactions: BTF can be a safer substitute for benzene in radical-mediated processes.

The following table provides a comparison of the physical properties of benzotrifluoride with some common organic solvents:

| Solvent | Boiling Point (°C) | Density (g/mL at 20°C) | Dielectric Constant (at 20°C) |

| Benzotrifluoride | 102 | 1.19 | 9.18 |

| Dichloromethane | 40 | 1.33 | 9.08 |

| Toluene | 111 | 0.87 | 2.38 |

| Benzene | 80 | 0.88 | 2.28 |

The data in the table highlights that benzotrifluoride has a boiling point comparable to toluene, making it easy to handle, while its dielectric constant is similar to that of dichloromethane, indicating its ability to dissolve a wide range of organic compounds. Its higher density than water can also be advantageous in certain workup procedures. The growing emphasis on sustainable chemistry ensures that the use of benzotrifluoride as a green solvent will continue to expand.

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Modes and Catalytic Systems

Future research is anticipated to uncover novel reactivity modes for 3-Allyloxy-benzotrifluoride, moving beyond its traditional use as a scaffold. A primary focus will be on the selective activation and transformation of the carbon-fluorine (C-F) bonds of the trifluoromethyl group. While historically considered inert, recent advances have demonstrated that C-F bonds can be functionalized under specific catalytic conditions. semanticscholar.orgnih.gov Exploring photocatalytic systems, for instance, could enable single-electron transfer pathways to activate the C-F bonds of the benzotrifluoride (B45747) moiety, allowing for defluoroalkylation reactions. nih.gov This would open avenues to synthesize difluoro- and monofluoro-alkyl aromatic compounds, which are of significant interest in medicinal chemistry.

Furthermore, the development of new catalytic systems could facilitate transformations that are currently challenging. This includes ortho-C-H functionalization directed by the allyloxy group, allowing for the introduction of various substituents at the position adjacent to the ether linkage. Research into transition-metal catalysts, particularly those based on palladium, rhodium, or iridium, will be crucial. Additionally, exploring radical aromatic substitution reactions could provide new methods for derivatization. conicet.gov.ar

Asymmetric Synthesis and Enantioselective Transformations Involving the Allyloxy Group

The allyl group in this compound presents a key handle for introducing chirality. Future research will likely focus on developing enantioselective transformations that leverage this functionality. A significant area of exploration is the asymmetric catalytic rearrangement of the allyloxy group, such as the google.comgoogle.com-Claisen rearrangement. nih.gov By employing chiral Lewis acids or transition-metal complexes as catalysts, it may be possible to control the stereochemistry of the resulting C-allyl-2-hydroxyphenyl-trifluoride product, yielding optically active compounds with high enantiomeric excess.

Another promising avenue is the enantioselective allylic alkylation of nucleophiles using this compound as a substrate or precursor. nih.gov This could involve palladium-catalyzed reactions in the presence of chiral ligands to create new stereocenters adjacent to the aromatic ring. The development of such methods would provide access to a diverse range of chiral molecules that are otherwise difficult to synthesize.

Table 1: Potential Enantioselective Transformations for this compound

| Transformation Type | Potential Catalyst System | Potential Product Class |

|---|---|---|

| Asymmetric google.comgoogle.com-Claisen Rearrangement | Chiral N,N'-dioxide/Nickel(II) Complexes nih.gov | Chiral Allyl-hydroxyphenyl-trifluorides |

| Asymmetric Allylic Amination | Chiral Palladium Complexes | Chiral Allylic Amines |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes involving this compound with flow chemistry and automated platforms represents a significant step towards more efficient, safer, and scalable chemical manufacturing. nih.gov Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch-wise fashion, offers superior control over reaction parameters such as temperature, pressure, and mixing. researchgate.netsoci.org This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery of new derivatives of this compound. mit.edu These systems can perform multiple reactions in parallel, screen various catalysts and conditions, and purify the products in an automated fashion. uc.pt This high-throughput approach can be used to rapidly generate libraries of related compounds for biological screening in drug discovery programs. nih.gov The synthesis of fluorinated compounds, in particular, stands to benefit from the enhanced safety and control offered by these technologies. researchgate.net

Development of Sustainable and Atom-Economical Synthetic Protocols